2,4-dimethylcyclobutan-1-one
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Overview
Description
2,4-Dimethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are characterized by a four-membered ring structure containing a ketone functional group. This compound is notable for its unique structural features, which include two methyl groups attached to the second and fourth carbon atoms of the cyclobutane ring. The presence of these methyl groups influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylcyclobutan-1-one can be synthesized through various methods, with the [2+2] cycloaddition reaction being one of the most common approaches. This reaction involves the combination of two alkenes or an alkene and a ketone under specific conditions to form the cyclobutane ring. The reaction typically requires the presence of a catalyst, such as a metal complex, and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. The process often includes steps such as purification and isolation to obtain the compound in its pure form. Industrial methods prioritize efficiency and scalability to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol, resulting in the formation of 2,4-dimethylcyclobutan-1-ol.
Substitution: The methyl groups and the ketone functional group can participate in substitution reactions, leading to the formation of different substituted cyclobutanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,4-Dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 2,4-dimethylcyclobutan-1-one exerts its effects involves interactions with various molecular targets. The ketone functional group can participate in nucleophilic addition reactions, while the methyl groups influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to form specific products in chemical reactions .
Comparison with Similar Compounds
Cyclobutanone: The parent compound without methyl substitutions.
2-Methylcyclobutan-1-one: A similar compound with a single methyl group.
3,4-Dimethylcyclobutan-1-one: A positional isomer with methyl groups on the third and fourth carbon atoms.
Uniqueness: 2,4-Dimethylcyclobutan-1-one is unique due to the specific positioning of its methyl groups, which influences its chemical behavior and reactivity. This structural feature distinguishes it from other cyclobutanones and affects its applications in various fields .
Properties
CAS No. |
43042-67-7 |
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Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2,4-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C6H10O/c1-4-3-5(2)6(4)7/h4-5H,3H2,1-2H3 |
InChI Key |
DJYHNXPUOPESJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1=O)C |
Purity |
95 |
Origin of Product |
United States |
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